1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanamine
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Overview
Description
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-fluoro-4-(trifluoromethyl)phenylboronic acid with a cyclopropanating agent under specific conditions . The reaction conditions often include the use of a palladium catalyst and a base to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can convert the compound into cyclopropylamines with different substituents.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include cyclopropanone derivatives, substituted cyclopropylamines, and various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenol
Uniqueness
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanamine is unique due to the presence of both fluorine and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. The cyclopropane ring adds to its structural complexity and potential reactivity, making it a valuable compound for various research applications.
Biological Activity
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanamine is a compound with notable structural features, including a trifluoromethyl group and a cyclopropanamine moiety. This unique structure contributes to its potential biological activity, making it an interesting subject for pharmacological research. The compound's interactions with biological systems can lead to various therapeutic applications, particularly in the context of antimicrobial activity and drug development.
The molecular formula for this compound is C11H11F4N, with a molecular weight of approximately 239.21 g/mol. The presence of fluorine atoms enhances its lipophilicity, which is crucial for interacting with biological membranes and proteins.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus, including MRSA and VRSA. One compound from this series, identified as compound 22, exhibited a minimum inhibitory concentration (MIC) as low as 0.031–0.062 µg/mL against these resistant strains, indicating its potential as an effective antibacterial agent .
Table 1: Comparative Antimicrobial Activity of Compounds
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound 22 | MRSA/VRSA | 0.031–0.062 |
Vancomycin | MRSA/VRSA | 0.5–1.0 |
Methicillin | MRSA | >32 |
The study demonstrated that compound 22's bactericidal activity was comparable to that of vancomycin, further supporting the hypothesis that trifluoromethyl-substituted compounds could enhance antibacterial efficacy .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Interaction with Lipid Membranes : The trifluoromethyl group increases the compound's ability to penetrate lipid bilayers, facilitating interaction with cellular targets.
- Covalent Bond Formation : The cyclopropanamine moiety can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to alterations in protein function or enzyme activity.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various derivatives of cyclopropanamines, researchers found that those with trifluoromethyl substitutions exhibited enhanced antimicrobial properties against resistant bacteria. The study included both in vitro and in vivo assessments, confirming the compounds' effectiveness in reducing bacterial load in infected models .
Case Study 2: Drug Development Potential
Research into the synthesis and pharmacological evaluation of cyclopropanamine derivatives has shown promise for developing new therapeutic agents. For example, compounds similar to this compound have been explored as potential treatments for conditions related to platelet aggregation and thrombotic events due to their ability to act as P2Y12 receptor antagonists .
Properties
Molecular Formula |
C10H9F4N |
---|---|
Molecular Weight |
219.18 g/mol |
IUPAC Name |
1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H9F4N/c11-8-5-6(10(12,13)14)1-2-7(8)9(15)3-4-9/h1-2,5H,3-4,15H2 |
InChI Key |
LMBCPBXUZPHSGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)C(F)(F)F)F)N |
Origin of Product |
United States |
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